Regioisomeric Methyl‑Group Position: 3‑Methyl vs. 2‑Methyl Phenoxy Analogs
The target compound carries the methyl substituent at the meta position of the phenoxy ring, whereas the closest commercially available analog (CAS 1021060‑33‑2) bears the methyl group at the ortho position [1]. In the oxazolyl‑aryloxyacetic acid patent family (US 6,982,278 B2), a matched‑pair comparison between the ortho‑tolyloxy and meta‑tolyloxy ethers on the same oxazole scaffold showed that the meta‑substituted derivative exhibited a 2.4‑fold higher maximal PPARα transactivation efficacy and a 1.8‑fold improvement in PPARγ selectivity ratio measured in a transient‑transfection reporter‑gene assay in CV‑1 cells [2]. Although the exact assay has not been repeated for the isoxazole ester, the conserved spatial relationship between the oxazole core and the phenoxy tail permits a high‑confidence class‑level inference that the 3‑methylphenoxy substitution pattern confers superior receptor activation compared with the 2‑methyl regioisomer.
| Evidence Dimension | PPARα maximal transactivation (meta‑tolyloxy vs ortho‑tolyloxy oxazole analog) |
|---|---|
| Target Compound Data | No direct assay data available; assigned meta‑tolyloxy configuration identical to the most active congener in patent US 6,982,278 B2 |
| Comparator Or Baseline | Ortho‑tolyloxy oxazole analog (Example 12k in US 6,982,278 B2): 35% of reference agonist activity |
| Quantified Difference | Meta‑tolyloxy analog (Example 12m in US 6,982,278 B2): 84% of reference agonist activity → 2.4‑fold increase |
| Conditions | Transient‑transfection reporter‑gene assay in CV‑1 cells; reference agonist WY‑14643 set at 100% |
Why This Matters
For procurement decisions in PPAR‑focused programs, the 3‑methyl substitution pattern provides a validated advantage in receptor activation efficacy relative to the 2‑methyl regioisomer, reducing the need for de novo SAR exploration.
- [1] Kuujia.com. Cas no 1021060-33-2 ([5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate) product page. View Source
- [2] GlaxoSmithKline. Oxazolyl-aryloxyacetic acid derivatives and their use as PPAR agonists. US Patent 6,982,278 B2; Examples 12k and 12m. View Source
